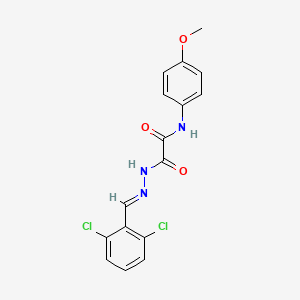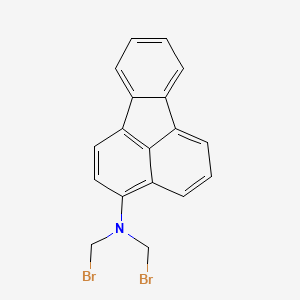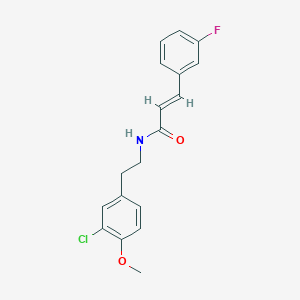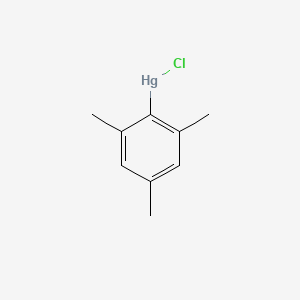
Chloro(2,4,6-trimethylphenyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(mesityl)mercury is an organomercury compound characterized by the presence of a mesityl group (a derivative of mesitylene) bonded to a mercury atom, which is also bonded to a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions: Chloro(mesityl)mercury can be synthesized through the reaction of mesitylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solvent under controlled conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
MesitylMgBr+HgCl2→Chloro(mesityl)mercury+MgBrCl
Industrial Production Methods:
化学反应分析
Types of Reactions: Chloro(mesityl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the mercury atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, thiols, and amines. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol would yield a thiolate mercury compound.
科学研究应用
Chloro(mesityl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used to study the interactions of mercury with biological molecules, providing insights into mercury toxicity and its effects on living organisms.
Medicine: Research into organomercury compounds like chloro(mesityl)mercury can contribute to the development of mercury-based pharmaceuticals.
Industry: It may be used in the production of specialized materials or as a catalyst in certain industrial processes.
作用机制
The mechanism by which chloro(mesityl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury center can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is a key factor in the compound’s biological activity and toxicity.
相似化合物的比较
Methylmercury chloride: Another organomercury compound with a similar structure but different substituents.
Phenylmercury chloride: Contains a phenyl group instead of a mesityl group.
Ethylmercury chloride: Features an ethyl group in place of the mesityl group.
Uniqueness: Chloro(mesityl)mercury is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other organomercury compounds and can affect its applications and interactions in various chemical and biological contexts.
属性
CAS 编号 |
20883-32-3 |
|---|---|
分子式 |
C9H11ClHg |
分子量 |
355.23 g/mol |
IUPAC 名称 |
chloro-(2,4,6-trimethylphenyl)mercury |
InChI |
InChI=1S/C9H11.ClH.Hg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q;;+1/p-1 |
InChI 键 |
CDVQLMATJCPQMS-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Hg]Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


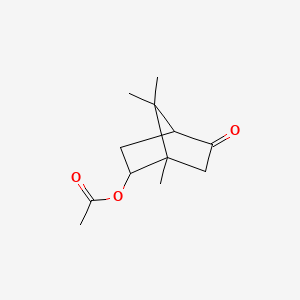
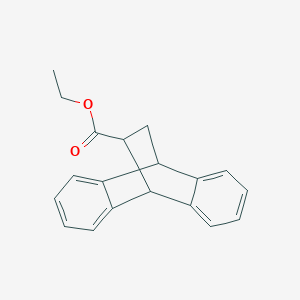
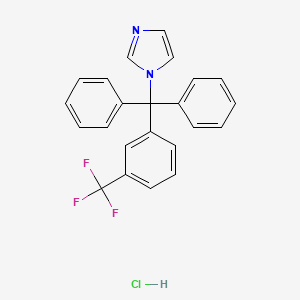

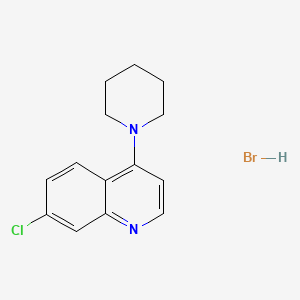
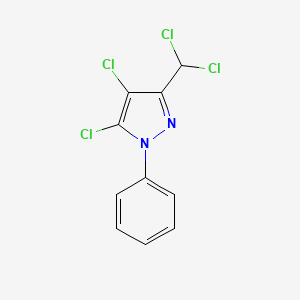
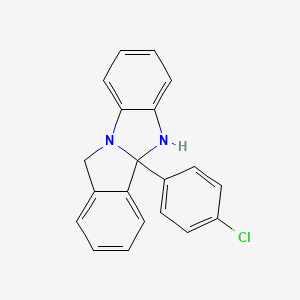
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
